molecular formula C10H15NO B071990 2-Amino-4-tert-butylphenol CAS No. 1199-46-8

2-Amino-4-tert-butylphenol

Cat. No. B071990
CAS RN: 1199-46-8
M. Wt: 165.23 g/mol
InChI Key: RPJUVNYXHUCRMG-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis techniques for compounds structurally related to 2-Amino-4-tert-butylphenol involve complex reactions that introduce functional groups to aromatic rings. For example, the synthesis of polyimides with di-tert-butyl side groups involves polycondensation reactions, indicating that similar methods could potentially apply to 2-Amino-4-tert-butylphenol (Chern, Twu, & Chen, 2009).

Molecular Structure Analysis

The molecular structure of compounds like 2-Amino-4-tert-butylphenol often features aromatic rings with substituents that significantly influence their physical and chemical properties. Studies on zinc(II) complexes with related ligands highlight the importance of molecular structure in determining complex stability and reactivity (Habbadi et al., 1998).

Chemical Reactions and Properties

Chemical reactions involving compounds with tert-butyl and amino groups are diverse. For instance, the synthesis of 2-aminobenzophenones via acylation of anilines with α-oxocarboxylic acids demonstrates the reactivity of similar molecular frameworks under specific conditions (Wang, Zhang, & Fan, 2018).

Physical Properties Analysis

The introduction of tert-butyl groups into compounds like 2-Amino-4-tert-butylphenol can significantly enhance their solubility and thermal stability. This is evidenced by studies on novel polyimides, where the presence of tert-butyl side groups led to materials with low dielectric constants, excellent solubility, and high glass transition temperatures (Chern & Tsai, 2008).

Chemical Properties Analysis

The chemical properties of 2-Amino-4-tert-butylphenol, such as reactivity and stability, can be inferred from related compounds. For example, the coordination chemistry involving similar phenol derivatives shows the potential for complex formation and the influence of substituents on reactivity (Min, Weyhermuller, & Wieghardt, 2004).

Scientific Research Applications

Application 1: Synthesis of Biologically Important 2-(pyridyl)benzoxazole Derivatives

  • Summary of the Application : 2-Amino-4-tert-butylphenol is used as a reactant to prepare 4-tert-butyl-2-[(pyridylmethylene)amino]phenol intermediates, which are then used to synthesize biologically important 2-(pyridyl)benzoxazole derivatives .
  • Methods of Application or Experimental Procedures : While the exact methods and procedures are not specified in the source, the general process involves using 2-Amino-4-tert-butylphenol as a reactant in a series of chemical reactions to eventually produce the desired 2-(pyridyl)benzoxazole derivatives .

Application 2: Prolinamide Phenols

  • Summary of the Application : 2-Amino-4-tert-butylphenol is used to prepare prolinamide phenols, which serve as efficient hydrophobic organocatalysts for direct asymmetric aldol reactions of aldehydes and ketones in water .
  • Methods of Application or Experimental Procedures : The exact methods and procedures are not specified in the sources, but the general process involves using 2-Amino-4-tert-butylphenol as a reactant in a series of chemical reactions to eventually produce the prolinamide phenols .

Application 3: Uranylsalophene Derivatives

  • Summary of the Application : 2-Amino-4-tert-butylphenol is used to prepare N-(2-hydroxy-4-tert-butylphenyl)-acetamide, a key intermediate to prepare uranylsalophene derivatives which can be used as selective receptors in anion sensitive membrane sensors .
  • Methods of Application or Experimental Procedures : The exact methods and procedures are not specified in the sources, but the general process involves using 2-Amino-4-tert-butylphenol as a reactant in a series of chemical reactions to eventually produce the uranylsalophene derivatives .

Application 4: Poly(2-amino-4-tert-butylphenol) [poly(2A-4TBP)] Synthesis

  • Summary of the Application : 2-Amino-4-tert-butylphenol can be used as a reactant to prepare poly(2-amino-4-tert-butylphenol) [poly(2A-4TBP)] by electrochemical or chemical oxidative polymerization reaction .
  • Methods of Application or Experimental Procedures : The exact methods and procedures are not specified in the source, but the general process involves using 2-Amino-4-tert-butylphenol as a reactant in a series of chemical reactions to eventually produce the poly(2A-4TBP) .
  • Results or Outcomes : The poly(2A-4TBP) synthesized from 2-Amino-4-tert-butylphenol can be used in various applications, although the source does not provide specific quantitative data or statistical analyses related to the outcomes of this application .

Application 5: Production of Fluorescent Whitening Agents

  • Summary of the Application : 2-Amino-4-tert-butylphenol can be used in the manufacture of fluorescent whitening agents .
  • Methods of Application or Experimental Procedures : The exact methods and procedures are not specified in the source, but the general process involves using 2-Amino-4-tert-butylphenol as a reactant in a series of chemical reactions to eventually produce the fluorescent whitening agents .
  • Results or Outcomes : The fluorescent whitening agents synthesized from 2-Amino-4-tert-butylphenol can be used in various applications, although the source does not provide specific quantitative data or statistical analyses related to the outcomes of this application .

Application 6: Production of Pesticides, Dyes, and Photosensitive Materials

  • Summary of the Application : 2-Amino-4-tert-butylphenol can be used in the production of pesticides, dyes, and photosensitive materials .
  • Methods of Application or Experimental Procedures : The exact methods and procedures are not specified in the source, but the general process involves using 2-Amino-4-tert-butylphenol as a reactant in a series of chemical reactions to eventually produce the pesticides, dyes, and photosensitive materials .
  • Results or Outcomes : The pesticides, dyes, and photosensitive materials synthesized from 2-Amino-4-tert-butylphenol can be used in various applications, although the source does not provide specific quantitative data or statistical analyses related to the outcomes of this application .

Safety And Hazards

2-Amino-4-tert-butylphenol is considered hazardous. It can cause severe skin burns and eye damage. It is toxic if swallowed and may cause respiratory irritation. Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended when handling this chemical .

Future Directions

One study suggests that the integrated intensity of all features of 2-Amino-4-tert-butylphenol, and therefore the oligomer oxidation level, increases at increasing potentials . This suggests potential future directions for research into the properties and applications of this compound.

properties

IUPAC Name

2-amino-4-tert-butylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H15NO/c1-10(2,3)7-4-5-9(12)8(11)6-7/h4-6,12H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPJUVNYXHUCRMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60152615
Record name 2-Amino-4-tert-butylphenol
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Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Amino-4-tert-butylphenol

CAS RN

1199-46-8
Record name 2-Amino-4-tert-butylphenol
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Record name 2-Amino-4-tert-butylphenol
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Record name 1199-46-8
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Record name 2-Amino-4-tert-butylphenol
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Record name 2-amino-4-tert-butylphenol
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Record name 2-AMINO-4-TERT-BUTYLPHENOL
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Synthesis routes and methods

Procedure details

Commercially available 4-t-butyl phenol (30 g, 0.2 mole) is dissolved in 200 ml ethyl acetate in a 500 ml round bottom flask fitted with a mechanical stirrer, and cooled to 0° C. The mixture is treated with nitric acid (13 ml, in 13 ml water) dropwise over 10 minutes and then a catalytic amount of NaNO2. After 45 minutes the reaction is washed with excess 1N HCl and the organic layer is dried over MgSO4 and stripped to yield 37 g of 2-nitro-4-t-butyl phenol. This nitrophenol (37 g, 0.19 mole) is dissolved in 100 ml ethyl acetate and placed into a parr bottle with a teaspoon of 10% Pd/C. The mixture is placed on a hydrogenator under 50 psi hydrogen with agitation for one hour. The catalyst is filtered off through celite, and the ethyl acetate is stripped off under vacuum. The material crystallizes with the addition of about 200 ml heptane to give 25.6 g of the corresponding amine (2-amino-4-t-butyl phenol).
Quantity
37 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
153
Citations
B Chakraborty, TK Paine - Angewandte Chemie, 2013 - Wiley Online Library
… O 2 to oxidatively cleave the CC bond of 2-amino-4-tert-butylphenol to 4-tert-butyl-2-picolinic … The extradiol cleavage of 2-amino-4-tert-butylphenol reported in this work highlights the …
Number of citations: 31 onlinelibrary.wiley.com
M Abidi, S López-Bernabeu, F Huerta, F Montilla… - Electrochimica …, 2016 - Elsevier
… Poly(2-amino-4-tert-butylphenol) has been obtained by means of electrochemical and chemical oxidation methods. The productivity of the electrochemical synthesis is significantly …
Number of citations: 7 www.sciencedirect.com
SK Sur, JP Colpa - Organometallics, 1989 - ACS Publications
… The X-band ESR spectrum of the radical complex IV obtained by ground-state reaction of 2-amino-4-tert-butylphenol with hexaphenylditin in benzene at room temperature (~296 K). The …
Number of citations: 4 pubs.acs.org
P Mathur, R Khattar, A Yadav… - Indian Journal of …, 2020 - op.niscpr.res.in
… (NO3)2 complex has been utilized for the oxidation for 2-amino-4-tert-butylphenol to 4-tert-butyl-o-benzoquinone in the presence of hydrogen peroxide and the average rate of reaction …
Number of citations: 2 op.niscpr.res.in
L Aguilar-Castro, M Tlahuextl, LH Mendoza-Huizar… - 2007 - arkat-usa.org
… N-[(4-methylbenzenesulfonyl)amino]acetic acid (100 mg, 0.43 mmol), was treated with SOCl2 (1cm3), 2-amino-4-tert-butylphenol (70.95 mg, 0.43 mmol). The amide was purified by …
Number of citations: 9 www.arkat-usa.org
WP Griffith, TY Koh, DJ Williams - Journal of the Chemical Society …, 1993 - pubs.rsc.org
… ) have been isolated as well as cis- [MOO,( HL),] (H,L = 2-amino-4-chlorophenol or 2-amino-4-methylphenol) and [OsL,] ( H,L = 2-amino-4-methylphenol or 2-amino-4-tert-butylphenol). …
Number of citations: 3 pubs.rsc.org
YM Paushkin, FN Mazitova - Bulletin of the Academy of Sciences of the …, 1963 - Springer
… 2-Amino-4-tert butylphenol 2-Ammo-4-tert amylphenol …
Number of citations: 3 link.springer.com
IV Naumchik, EI Karasyova, DI Metelitza… - Biochemistry …, 2005 - Springer
… Peroxidase-catalyzed oxidation of 3,3′,5,5′-tetramethylbenzidine (TMB) was inhibited by o-aminophenol (AP), 2-amino-4-tert-butylphenol (ATBP), 2-amino-4,6-di-tert-butylphenol (…
Number of citations: 7 link.springer.com
A Xing, D Zeng, Z Chen - Journal of Molecular Structure, 2022 - Elsevier
… The compounds 1–3 were synthesized simply by a one-step reaction from 2-amino-4‑tert-butylphenol. NMR spectral data were in accordance with the structures of those compounds (…
Number of citations: 14 www.sciencedirect.com
YA Grigorenko, EI Karaseva, DI Metelitza… - … ) Supplement Series B …, 2008 - Springer
… —Kinetics of ortho-phenylenediamine (PDA) oxidation has been investigated in the “pseudoperoxidase” system, Methemalbumin-H2O2, in the presence of 2-amino-4-tert-butylphenol (…
Number of citations: 4 link.springer.com

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